molecular formula C11H15NS B14709135 N,N-Diethylthiobenzamide CAS No. 18775-06-9

N,N-Diethylthiobenzamide

Cat. No.: B14709135
CAS No.: 18775-06-9
M. Wt: 193.31 g/mol
InChI Key: BLKHEHXBEXPSAR-UHFFFAOYSA-N
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Description

N,N-Diethylthiobenzamide is an organic compound with the molecular formula C11H15NS and a molecular weight of 193.309 g/mol . It is a derivative of thiobenzamide, where the hydrogen atoms on the nitrogen are replaced by ethyl groups. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Preparation Methods

N,N-Diethylthiobenzamide can be synthesized through several methods. One common synthetic route involves the reaction of thiobenzamide with diethylamine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, yielding this compound as the primary product . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

N,N-Diethylthiobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiobenzamide moiety is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Diethylthiobenzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Research studies have explored its potential as a biochemical probe for studying enzyme mechanisms.

    Medicine: It has been investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: This compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethylthiobenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The exact molecular pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

N,N-Diethylthiobenzamide can be compared with other similar compounds, such as N,N-Dimethylthiobenzamide and N,N-Diethylbenzamide. These compounds share structural similarities but differ in their functional groups and chemical properties. For example, N,N-Dimethylthiobenzamide has methyl groups instead of ethyl groups, which can affect its reactivity and biological activity . N,N-Diethylbenzamide, on the other hand, lacks the sulfur atom present in this compound, leading to different chemical behavior and applications .

Properties

CAS No.

18775-06-9

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N,N-diethylbenzenecarbothioamide

InChI

InChI=1S/C11H15NS/c1-3-12(4-2)11(13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3

InChI Key

BLKHEHXBEXPSAR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)C1=CC=CC=C1

Origin of Product

United States

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